molecular formula C12H13NO3 B14839677 2-Cyclopropoxy-4-formyl-N-methylbenzamide

2-Cyclopropoxy-4-formyl-N-methylbenzamide

Cat. No.: B14839677
M. Wt: 219.24 g/mol
InChI Key: CURWTZLVAILBFZ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-formyl-N-methylbenzamide is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by the presence of a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-formyl-N-methylbenzamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-cyclopropoxybenzaldehyde with N-methylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-Cyclopropoxy-4-formyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-Cyclopropoxy-4-formyl-N-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-formyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

2-Cyclopropoxy-4-formyl-N-methylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-cyclopropyloxy-4-formyl-N-methylbenzamide

InChI

InChI=1S/C12H13NO3/c1-13-12(15)10-5-2-8(7-14)6-11(10)16-9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,13,15)

InChI Key

CURWTZLVAILBFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C=O)OC2CC2

Origin of Product

United States

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